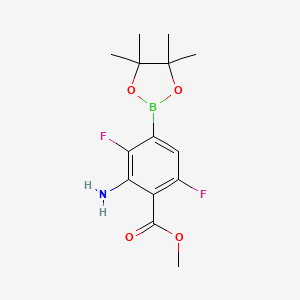
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a bromine atom, a cyclopropyl group, and a fluorobenzyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom, using reagents like potassium fluoride.
Acylation reaction: The final step involves the acylation of the intermediate with bromoacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products include corresponding carbonyl compounds such as ketones or aldehydes.
Reduction: Products include alcohols or amines, depending on the specific reaction conditions.
Applications De Recherche Scientifique
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory or anticancer agents.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with specific therapeutic properties.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-1-[Cyclopropyl-(4-fluoro-benzyl)-carbamoyl]-ethyl}-carbamic acid tert-butyl ester
- 1-benzyl-1-(1-cyclopropyl-ethyl)-3-(4-fluoro-benzoyl)-urea
Uniqueness
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties
Propriétés
Numéro CAS |
1889287-65-3 |
|---|---|
Formule moléculaire |
C14H17BrFNO |
Poids moléculaire |
314.19 g/mol |
Nom IUPAC |
2-bromo-N-[(1S)-1-cyclopropylethyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H17BrFNO/c1-10(12-4-5-12)17(14(18)8-15)9-11-2-6-13(16)7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3/t10-/m0/s1 |
Clé InChI |
WJDNTGKQXSATBO-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
SMILES canonique |
CC(C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


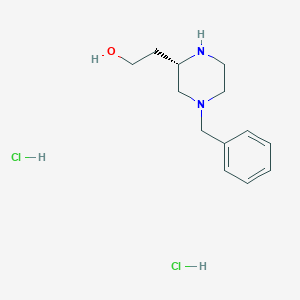
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
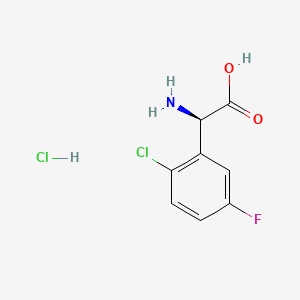


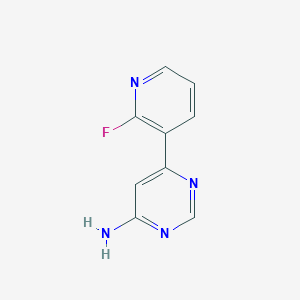
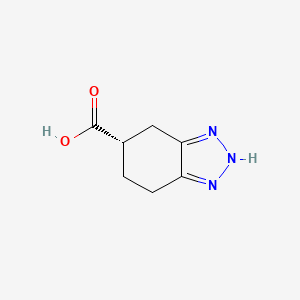
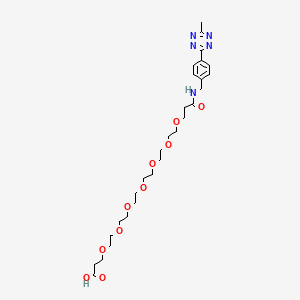
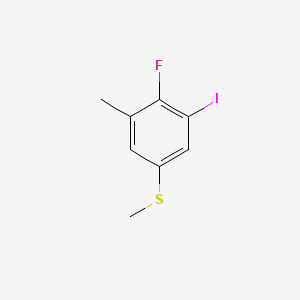

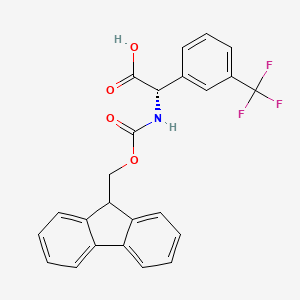
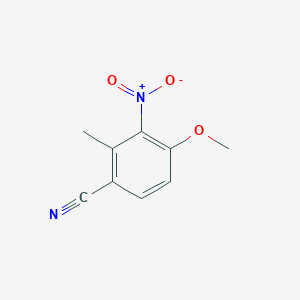
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
